Further exploration into patent databases or contacting specialist research groups focused on organic chemistry may yield more information on potential applications for 4-Propyl-1,3-Dioxolan-2-One.
4-Propyl-1,3-dioxolan-2-one is a cyclic organic compound characterized by a dioxolane ring structure with a propyl group at the 4-position. Its molecular formula is , and it features a five-membered ring containing two oxygen atoms. This compound is part of the larger class of dioxolanes, which are known for their versatile applications in organic synthesis and as solvents. The presence of the propyl group contributes to its unique chemical properties compared to other dioxolanes.
The synthesis of 4-Propyl-1,3-dioxolan-2-one can be achieved through several methods:
4-Propyl-1,3-dioxolan-2-one has potential applications in various fields:
Several compounds share structural similarities with 4-Propyl-1,3-dioxolan-2-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Methyl-1,3-dioxolan-2-one | Dioxolan | Methyl group at 4-position |
| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Dioxolane | Dimethyl substitution; alcohol functional group |
| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | Dioxolane | Chiral center; methanol group |
| Chloromethyl isopropyl carbonate | Carbonate | Different functional group; used in coatings |
| Propiconazole | Triazole derivative | Fungicide; different functional properties |
Each of these compounds exhibits unique properties due to variations in their substituents and functional groups. The presence of the propyl group in 4-Propyl-1,3-dioxolan-2-one distinguishes it from others by potentially affecting its solubility and reactivity.
The molecular structure of 4-Propyl-1,3-dioxolan-2-one consists of a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, with a carbonyl group at position 2 and a propyl substituent at position 4 [1] . The compound exhibits the International Union of Pure and Applied Chemistry (IUPAC) name 4-propyl-1,3-dioxolan-2-one and possesses the canonical SMILES notation CCCC1COC(=O)O1 .
The molecular structure can be represented by the InChI identifier InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3, with the corresponding InChI Key AUXJVUDWWLIGRU-UHFFFAOYSA-N . The compound features a cyclic carbonate structure where the five-membered ring adopts various conformational states due to the inherent flexibility of five-membered rings.
Five-membered dioxolane rings typically exhibit non-planar conformations, commonly described as puckered envelopes, half-chair, or twisted configurations [3]. The ring conformation can range from envelope conformations, where one atom deviates significantly from the plane of the other four atoms, to twist conformations, where two atoms are displaced in opposite directions from the plane defined by the remaining three atoms [3]. The conformational flexibility of the dioxolane ring results from the relatively small energy differences between various puckered conformations [3].
The solubility characteristics of 4-Propyl-1,3-dioxolan-2-one are influenced by both the polar cyclic carbonate moiety and the nonpolar propyl substituent. The presence of the carbonyl group and ether oxygens provides sites for hydrogen bonding interactions, while the propyl chain contributes hydrophobic character .
Cyclic carbonates generally demonstrate moderate polarity and can participate in various intermolecular interactions. The compound is expected to exhibit limited water solubility due to the propyl substituent, while showing enhanced solubility in organic solvents of moderate to low polarity. The presence of multiple hydrogen bond acceptor sites (carbonyl oxygen and ether oxygens) suggests potential for specific interactions with protic solvents .
The one-step cycloaddition of carbon dioxide to 1,2-epoxypentane proceeds through:
Formation of 4-propyl-1,3-dioxolan-2-one creates a stereogenic center at C-4. Non-chiral catalysts afford racemic product. Enantio-induction is feasible with chiral phosphoric acids or salen-metal complexes: optical purities up to 45 percent enantiomeric excess were reported for propyl analogues under 1 bar carbon dioxide at 25 °C when chiral phosphoric acids were used [4].
| Entry | Catalyst (co-catalyst) | Conditions | Yield of 4-propyl-1,3-dioxolan-2-one | Turn-over frequency | Reference |
|---|---|---|---|---|---|
| 1 | Zinc iodide / tetrabutylammonium bromide | 100 °C, 1 bar CO₂, 3 h | 93% | 112 h⁻¹ | [5] |
| 2 | Calcium iodide + 1,3-bis[tris(hydroxymethyl)methylamino]propane | 60 °C, 1 bar CO₂, 6 h | 98% | 98 h⁻¹ | [6] |
| 3 | Bimetallic aluminum(salen) complex / tetrabutylammonium bromide | 25 °C, 1 bar CO₂, 4 h | 81% | 250 h⁻¹ | [1] |
| 4 | Talc layered silicate / tetrabutylammonium bromide | 140 °C, 30 bar CO₂, 20 h | 86% | 6 h⁻¹ | [7] |
Deep-eutectic solvents derived from choline chloride and poly(ethylene glycol) convert 1,2-epoxyhexane (structurally analogous to 1,2-epoxypentane) to the corresponding cyclic carbonate in 99 percent yield at 150 °C and 0.8 megapascal carbon dioxide [8]; 1,2-epoxypentane gives 97 percent under identical conditions. Bis-quaternary ammonium iodide grafted onto ordered mesoporous organosilica furnishes 4-propyl-1,3-dioxolan-2-one in 94 percent yield at 50 °C and 0.5 megapascal carbon dioxide, preserving ≥ 98 percent selectivity after five recycles [9].
The di-μ-oxo bis-(salen)-aluminum system coordinates both the epoxide and the bromide nucleophile, delivering turnover numbers above 1000 for terminal epoxides at ambient pressure; 1,2-epoxypentane is converted in 85 percent isolated yield at 30 °C and 1 bar carbon dioxide within eight hours [1].
Solvent-free runs with zinc bromide and tetrabutylammonium bromide furnish 4-propyl-1,3-dioxolan-2-one in 90 percent yield at 120 °C and 10 bar carbon dioxide within four hours; elimination of aprotic dipolar media reduces the E-factor from 12 to 3 [2].
Microwave irradiation (600 watt, 140 °C, 10 minutes, 5 bar carbon dioxide) using triethanolamine-zinc iodide deep-eutectic solvent boosts the turnover frequency eight-fold relative to conventional heating, affording 92 percent yield of the target carbonate [10].
A stainless-steel microchannel reactor packed with immobilised ionic liquid (heptyltrioctylphosphonium bicarbonate) converts liquid 1,2-epoxypentane and supercritical carbon dioxide at 350 kilogram per square metre per hour space velocity. At 3.5 megapascal and 120 °C, single-pass yield reaches 95 percent with a space-time-yield of 4200 grams product per gram catalyst per hour, exceeding stirred-tank performance by two orders of magnitude [11] [12].
Crude reaction mixtures are diluted with dichloromethane and washed with aqueous sodium thiosulfate to remove residual halide salts [13]. Final purification is achieved by fractional vacuum distillation at 0.13 kilopascal; 4-propyl-1,3-dioxolan-2-one distils at 91 °C (lit.). For analytical quantities, flash chromatography on silica gel with hexane / ethyl acetate (6:1) gives ≥ 98 percent purity [14].
Table – Comparison of Representative Green Processes
| Process | Temperature (°C) | Pressure (bar) | Catalyst loading (mol %) | Yield (%) | Energy demand (kilowatt-hour kg⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Deep-eutectic solvent, batch | 150 | 8 | 2 | 97 | 1.9 | [8] |
| Microwave-assisted batch | 140 | 5 | 1 | 92 | 0.4 | [10] |
| Continuous micro-reactor | 120 | 35 | 0.5 | 95 | 0.3 | [12] |
The micro-reactor shows the lowest specific energy consumption while maintaining high yield, illustrating its suitability for large-scale manufacture.